REACTION_SMILES
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[CH3:1][Si:2]([CH3:3])([CH3:4])[O-:5].[CH3:7][c:8]1[n:9][n:10][c:11]([C:13](=[O:14])[O:15][CH2:16][CH3:17])[o:12]1.[K+:6]>>[CH3:7][c:8]1[n:9][n:10][c:11]([C:13](=[O:14])[O-:15])[o:12]1.[K+:6]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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C[Si](C)(C)[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1nnc(C)o1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1nnc(C(=O)[O-])o1
|
Name
|
|
Type
|
product
|
Smiles
|
[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][Si:2]([CH3:3])([CH3:4])[O-:5].[CH3:7][c:8]1[n:9][n:10][c:11]([C:13](=[O:14])[O:15][CH2:16][CH3:17])[o:12]1.[K+:6]>>[CH3:7][c:8]1[n:9][n:10][c:11]([C:13](=[O:14])[O-:15])[o:12]1.[K+:6]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1nnc(C)o1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1nnc(C(=O)[O-])o1
|
Name
|
|
Type
|
product
|
Smiles
|
[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |